N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Fragment-based drug discovery Ligand efficiency Kinase inhibitor

N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415472-95-4) is a heterocyclic small molecule based on the imidazo[1,2-b]pyridazine scaffold, a privileged structure in kinase inhibitor discovery. Its molecular formula is C13H11N5O with a molecular weight of 253.26 g/mol.

Molecular Formula C13H11N5O
Molecular Weight 253.265
CAS No. 2415472-95-4
Cat. No. B2947097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2415472-95-4
Molecular FormulaC13H11N5O
Molecular Weight253.265
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC(=O)C2=NN3C=CN=C3C=C2
InChIInChI=1S/C13H11N5O/c1-9-4-5-14-8-11(9)16-13(19)10-2-3-12-15-6-7-18(12)17-10/h2-8H,1H3,(H,16,19)
InChIKeyLGRSUOFCPXZWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide: A Fragment-Like Kinase Probe with Distinct Physicochemical Properties


N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415472-95-4) is a heterocyclic small molecule based on the imidazo[1,2-b]pyridazine scaffold, a privileged structure in kinase inhibitor discovery. Its molecular formula is C13H11N5O with a molecular weight of 253.26 g/mol [1]. The compound features a 6-position carboxamide linkage to a 4-methylpyridin-3-yl group, distinguishing it from isomeric 8-carboxamide analogs and 2-aryl-substituted derivatives commonly reported in the GSK-3β and MKNK1 inhibitor series [1][2]. With a computed XLogP of 0.8, a topological polar surface area (TPSA) of 72.2 Ų, and only two rotatable bonds, the compound occupies a favorable physicochemical space for fragment-based drug discovery and lead optimization campaigns [1].

1
Fragment-like kinase probe scaffold for FBDD campaigns
2
Physicochemical profile supports lead optimization screening
3
6-carboxamide regioisomer provides distinct hinge-binding vector

Why N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Simply Exchanged with Its 8-Carboxamide or 2-Aryl Analogs


The imidazo[1,2-b]pyridazine scaffold is highly sensitive to regioisomeric and substitution variations. The carboxamide attachment position (C-6 vs. C-8) dictates the vector of the key hydrogen-bonding interaction with the kinase hinge region, directly altering target selectivity profiles [1]. In related GSK-3β inhibitor programs, the 8-carboxamide regioisomer N-(4-Methylpyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide (Example 2, US10774086) achieves an IC50 of 3.5 nM [2], while the 3-((cyclopropylmethyl)amino)-substituted 8-carboxamide analog (Example 40) shows an IC50 of only 3,900 nM against the same kinase [3], demonstrating that seemingly minor structural modifications cause over 1,000-fold shifts in potency. The absence of the 2-phenyl substituent in the 6-carboxamide series further reduces molecular weight and lipophilicity, which can improve solubility, metabolic stability, and off-target liability profiles, making this compound a distinct chemical entity rather than a replaceable analog [1].

!
Carboxamide position (C-6 vs. C-8) alters kinase hinge-binding vector; regioisomers may not transfer selectivity profile
!
Absence of 2-phenyl group reduces lipophilicity and molecular weight; 8-carboxamide analog potency may not be retained
!
Minor substitution changes in related series reported >1,000-fold potency shifts; direct replacement may mislead SAR

Product-Specific Quantitative Evidence Guide for N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide


Lower Molecular Weight Enables Enhanced Ligand Efficiency in Fragment-Based Discovery

N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide possesses a molecular weight of 253.26 g/mol [1]. The closest 8-carboxamide analog with comparable amide substitution, N-(4-Methylpyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide, has a molecular weight of approximately 330 g/mol (estimated from C19H15N5O composition) [2]. This represents a ~23% reduction in molecular weight, placing the target compound within the Rule-of-Three guidelines (MW ≤ 300) for fragment libraries, whereas the 8-carboxamide analog exceeds this threshold [3].

Molecular Weight
Reported
253.26 g/mol vs. ~330 g/mol ~23% lower
Supports fragment-library Rule-of-Three compliance
Comparator MW estimated from 8-carboxamide analog formula
Fragment-based drug discovery Ligand efficiency Kinase inhibitor

Reduced Lipophilicity Compared to 2-Phenyl-8-carboxamide Analogs Improves Predicted Solubility

The XLogP value of N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is 0.8 [1]. In contrast, the 2-phenyl-substituted analog N-(4-Methylpyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide is predicted to have an XLogP of approximately 2.5–3.0 due to the additional lipophilic phenyl ring [2]. The difference of ≥1.7 log units translates to an estimated >50-fold higher aqueous solubility for the target compound, based on the general inverse log-linear relationship between log P and aqueous solubility [3].

Lipophilicity
Reported
XLogP 0.8 vs. 2.5–3.0 Δ ≥1.7 units
Predicts lower non-specific binding and improved developability
Estimated >50-fold solubility advantage over phenyl analog
Lipophilicity Aqueous solubility Drug-likeness

Reduced Rotatable Bond Count Enhances Conformational Rigidity and Predicted Oral Bioavailability

N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide contains only 2 rotatable bonds [1]. The 8-carboxamide comparator with the identical 4-methylpyridin-3-yl amide but a 2-phenyl substituent contains approximately 3 rotatable bonds (amide bond + pyridyl-amide + phenyl-imidazole torsion) [2]. A rotatable bond count ≤ 3 is associated with higher probability of oral bioavailability, and the lower count of this compound places it in a favorable range relative to the comparator [3].

Rotatable Bonds
Reported
2 bonds
Favorable for oral bioavailability probability (Veber rules)
33% fewer rotatable bonds than 2-phenyl comparator
Rotatable bonds Oral bioavailability Conformational rigidity

Topological Polar Surface Area Below 80 Ų Supports Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is 72.2 Ų [1]. This falls below the established threshold of 80 Ų for predicted blood-brain barrier (BBB) penetration [2]. The 2-phenyl-8-carboxamide comparator is estimated to have a TPSA of approximately 75–80 Ų, but its higher molecular weight and lipophilicity may counterbalance any CNS penetration advantage [3]. Compounds with TPSA < 80 Ų and molecular weight < 400 are generally considered to have favorable CNS drug properties.

TPSA
Reported
72.2 Ų
Below 80 Ų threshold; supports CNS penetration potential context
Comparator TPSA estimated ~75–80 Ų
TPSA Blood-brain barrier CNS drug design

6-Carboxamide Regioisomer Confers Distinct Kinase Hinge-Binding Vector vs. 8-Carboxamide Series

The 6-carboxamide attachment position in N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide directs the amide oxygen and NH hydrogen bond donors toward a different spatial orientation compared to the 8-carboxamide regioisomer found in US10774086 examples [1]. In the GSK-3β inhibitor series, the 8-carboxamide series with 2-phenyl substitution achieves IC50 values as low as 3.5 nM (Example 2), while the addition of a 3-((cyclopropylmethyl)amino) group to the same 8-carboxamide scaffold reduces potency to 3,900 nM (Example 40), demonstrating the exquisite sensitivity of kinase inhibition to substitution pattern [2][3]. The 6-carboxamide regioisomer presents a fundamentally different hydrogen-bonding pharmacophore, which can address different kinase selectivity profiles not accessible to the 8-carboxamide series.

Regioisomer Profile
Class-level
6-carboxamide vs. 8-carboxamide series
Distinct hinge-binding vector may access different kinase selectivity
Data to verify; >1,000-fold shifts reported within 8-carboxamide class
Regioisomerism Kinase hinge-binding Target selectivity

Optimal Research and Procurement Application Scenarios for N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide


Fragment-Based Kinase Inhibitor Library Design

Due to its low molecular weight (253.26 g/mol), favorable TPSA (72.2 Ų), and limited rotatable bonds (2), this compound is an ideal candidate for fragment-based drug discovery (FBDD) libraries targeting kinases. Its physicochemical properties align with the Rule-of-Three guidelines, and the imidazo[1,2-b]pyridazine core is a validated kinase hinge-binding motif with demonstrated activity against GSK-3β, MKNK1, and TAK1 [1][2].

CNS-Penetrant Kinase Probe Development

With a TPSA of 72.2 Ų (below the 80 Ų BBB threshold) and moderate lipophilicity (XLogP 0.8), this compound serves as a starting scaffold for CNS-targeted kinase inhibitors, particularly for neurodegenerative disease programs targeting GSK-3β where brain exposure is a prerequisite [1][3].

Regioisomeric Selectivity Profiling Against the 8-Carboxamide Chemical Series

The 6-carboxamide regioisomeric position provides a structurally distinct pharmacophore compared to the extensively studied 8-carboxamide series. Research groups studying GSK-3β or MKNK1 kinase inhibition can use this compound to profile regioisomer-dependent selectivity and potency, potentially identifying novel kinase targets not addressable by 8-carboxamide analogs [2][4].

Kinase Selectivity Panel Screening with Favorable Developability Profile

The combination of low molecular weight, low lipophilicity, and low rotatable bond count makes this compound an excellent candidate for broad kinase selectivity profiling. Its physicochemical properties predict better solubility and lower non-specific binding compared to larger, more lipophilic imidazo[1,2-b]pyridazine derivatives, potentially yielding cleaner selectivity data and better translatability to in vivo models [1][5].

Application
Selection Property
Validation Focus
Fragment-based kinase library design
Fragment-likeness profile
Rule-of-three compliance review
CNS kinase probe development studies
CNS physicochemical profile
BBB penetration threshold review
Regioisomeric selectivity studies
6-carboxamide scaffold distinction
Kinase hinge-binding vector comparison
Kinase panel screening
Developability profile (low lipophilicity, low MW)
Non-specific binding assessment
Quote Request

Request a Quote for N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.